

Comparative Docking Analysis of 2-Methylnicotinic Acid Analogs as Potential FabI Inhibitors

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Compound of Interest

Compound Name: 2-Methylnicotinic acid

Cat. No.: B120074

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This guide provides a comparative analysis of a series of novel **2-Methylnicotinic acid** analogs as potential inhibitors of the bacterial enzyme Enoyl-Acyl Carrier Protein Reductase (FabI). FabI is a crucial enzyme in the bacterial fatty acid biosynthesis pathway, making it an attractive target for the development of new antibacterial agents.^{[1][2][3]} This document outlines the experimental protocols for in silico analysis, presents a comparative summary of docking results and predicted ADMET properties, and visualizes the key workflows and biological pathways.

Data Presentation

The following tables summarize the quantitative data obtained from the comparative docking analysis and in silico ADMET predictions for a series of **2-Methylnicotinic acid** analogs.

Table 1: Comparative Docking Analysis of **2-Methylnicotinic Acid** Analogs against *S. aureus* FabI (PDB ID: 3GR6)

Compound ID	Analog Structure	Binding Affinity (kcal/mol)	Interacting Residues	Hydrogen Bonds
2MNA	2-Methylnicotinic acid	-6.5	TYR157, MET160, ALA95	ALA95 (O), SER197 (O)
2MNA-01	2-Methyl-6-chloronicotinic acid	-7.2	TYR157, MET160, PHE204	ALA95 (O), SER197 (O)
2MNA-02	2-Methyl-6-hydroxynicotinic acid	-6.8	TYR157, LYS164, SER197	ALA95 (O), LYS164 (NH), SER197 (O)
2MNA-03	2-Methyl-N-phenylnicotinamide	-7.8	TYR157, PHE204, ILE193	TYR157 (OH), ALA95 (O)
2MNA-04	2-Methyl-N-(4-chlorophenyl)nicotinamide	-8.5	TYR157, PHE204, MET160	TYR157 (OH), ALA95 (O)
Triclosan	(Reference Inhibitor)	-9.1	TYR157, MET160, ALA95	TYR157 (OH)

Table 2: In Silico ADMET Prediction for **2-Methylnicotinic Acid** Analogs

Compound ID	Molecular Weight (g/mol)	LogP	H-bond Donors	H-bond Acceptors	Lipinski's Rule of Five Violations	Predicted Oral Bioavailability (%)
2MNA	137.14	1.2	1	2	0	85
2MNA-01	171.58	1.9	1	2	0	88
2MNA-02	153.14	0.8	2	3	0	82
2MNA-03	214.25	2.5	1	2	0	90
2MNA-04	248.69	3.2	1	2	0	92
Triclosan	289.54	4.8	1	2	0	95

Experimental Protocols

Molecular Docking Protocol

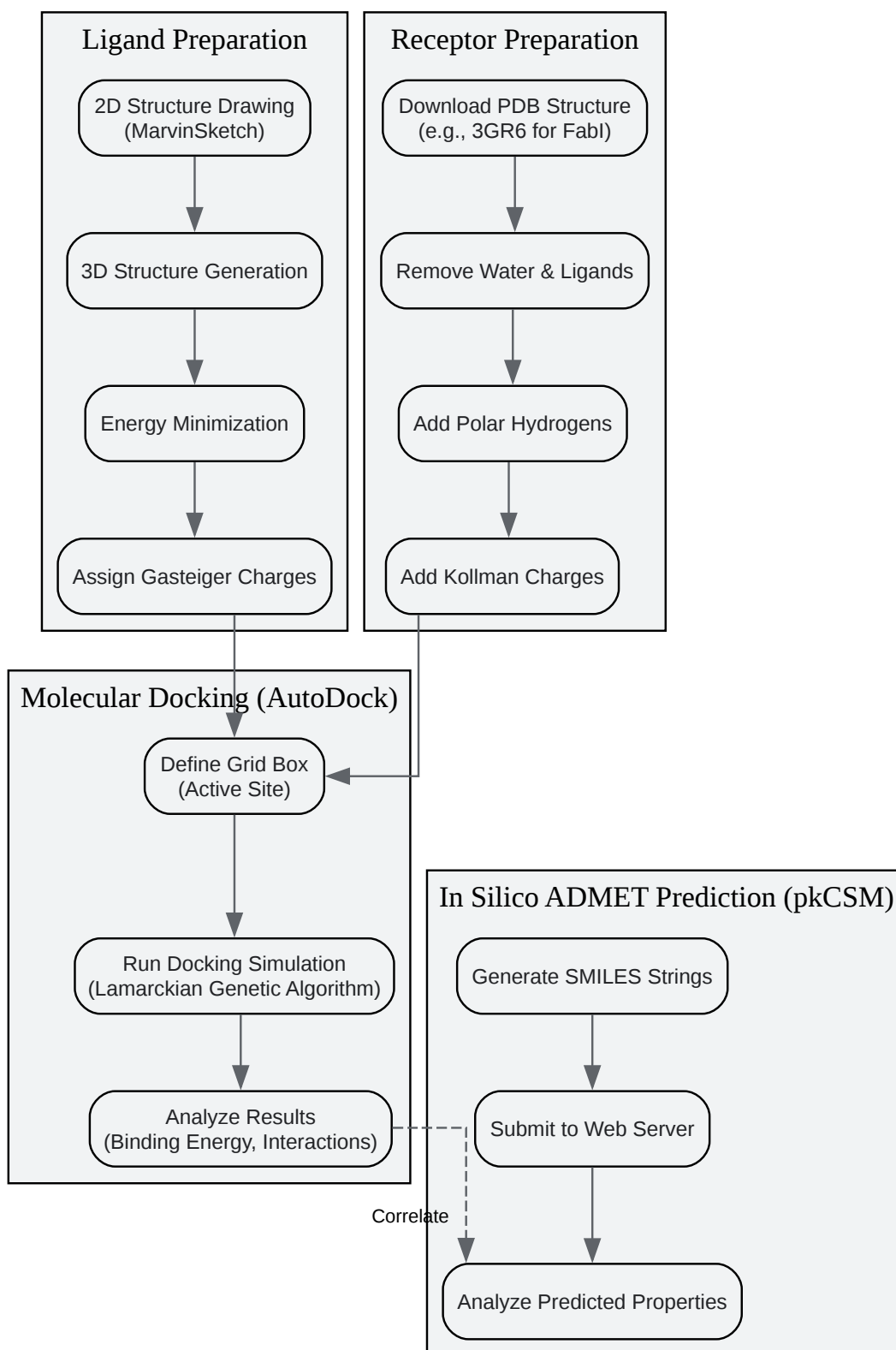
The molecular docking analysis was performed using AutoDock 4.2.[\[4\]](#)

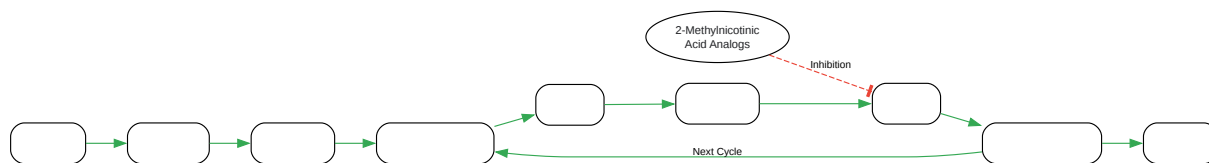
- **Receptor Preparation:** The three-dimensional crystal structure of *Staphylococcus aureus* FabI (PDB ID: 3GR6) was obtained from the Protein Data Bank.[\[4\]](#) Water molecules and the co-crystallized ligand were removed. Polar hydrogen atoms and Kollman charges were added to the protein structure.
- **Ligand Preparation:** The 2D structures of the **2-Methylnicotinic acid** analogs were drawn using MarvinSketch and converted to 3D structures. Gasteiger charges were assigned, and the structures were saved in PDBQT format.
- **Grid Box Definition:** A grid box was centered on the active site of FabI, defined by the position of the native ligand in the crystal structure, to encompass the binding pocket.
- **Docking Simulation:** The Lamarckian genetic algorithm was employed for the docking simulations.[\[5\]](#) The docking results were analyzed based on the binding energy and the interaction patterns between the ligands and the receptor.

In Silico ADMET Prediction Protocol

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties was conducted using the pkCSM web server.^[6] This tool utilizes graph-based signatures to predict various pharmacokinetic and toxicity properties of small molecules.^[6]^[7] The SMILES strings of the **2-Methylnicotinic acid** analogs were submitted to the server to obtain predictions for key ADMET parameters, including Lipinski's rule of five, oral bioavailability, and others.

Visualization





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